1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, phenyl ring, and aldehyde group would all contribute to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing pyrazole rings, phenyl rings, and aldehyde groups are known to undergo a variety of chemical reactions. For example, the aldehyde group can be reduced to an alcohol or oxidized to a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aldehyde group could make it a polar molecule, affecting its solubility in different solvents .Scientific Research Applications
Antimicrobial Activity
1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: has been studied for its potential antimicrobial properties. Pyrazole derivatives are known to exhibit significant activity against a variety of microbial strains. The incorporation of a fluorine atom can enhance the compound’s ability to interact with bacterial enzymes, potentially leading to the development of new antimicrobial agents .
Anti-Tuberculosis Agents
Tuberculosis remains a major global health challenge, and pyrazole compounds have shown promise as anti-tuberculosis agents. The structural motif of 1-(4-fluorophenyl)pyrazole-4-carbaldehyde could be optimized to target mycobacterial enzymes, aiding in the fight against drug-resistant strains of tuberculosis .
Anti-Inflammatory Applications
The anti-inflammatory potential of pyrazole derivatives makes them candidates for the treatment of chronic inflammation-related diseases. The fluorophenyl group in 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde may contribute to higher potency and selectivity in inhibiting inflammatory pathways .
Antioxidant Properties
Oxidative stress is implicated in numerous diseases, and antioxidants are crucial in mitigating this damage. Research into pyrazole derivatives, including 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde , explores their capacity to neutralize free radicals and protect against oxidative stress .
Anti-Tumor and Cytotoxicity
Pyrazole derivatives have been investigated for their anti-tumor properties. The fluorinated pyrazole structure of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde could be beneficial in designing compounds with cytotoxic activity against cancer cell lines, offering a pathway for novel anticancer drugs .
Analgesic Effects
The analgesic effects of pyrazole derivatives are well-documented1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde could serve as a lead compound for developing new pain-relief medications that act on specific pain pathways with reduced side effects .
Anti-Breast Cancer Activity
Molecular docking studies have suggested that certain pyrazole derivatives can bind to the human estrogen alpha receptor (ERα), which is implicated in breast cancer1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde may have potential as a therapeutic agent in hormone-responsive breast cancers .
Hepatic Cancer Treatment
Some pyrazole compounds have been patented as agents against hepatic cancer (HePG-2). The unique structure of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde could be exploited to develop drugs with specific activity against liver cancer cells .
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZFOHVFXOKYGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390191 | |
Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
890652-03-6 | |
Record name | 1-(4-Fluorophenyl)-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890652-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde in the synthesis of novel chalcones, and what are the potential applications of these synthesized compounds?
A1: The research paper describes the use of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde as a key starting material for synthesizing novel chalcone derivatives []. Chalcones are a class of compounds known for their diverse biological activities, including antimicrobial properties.
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